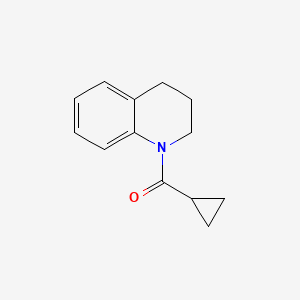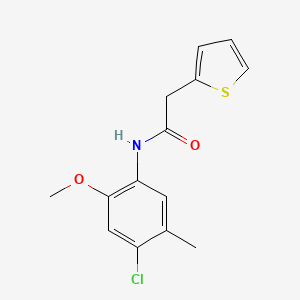![molecular formula C12H10Cl2N2S B5707320 2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine](/img/structure/B5707320.png)
2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been studied extensively for its mechanism of action and physiological effects.
作用机制
The mechanism of action of 2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine involves the inhibition of certain enzymes and pathways in cells. It has been found to inhibit the growth of fungal cells by interfering with their cell wall synthesis. It also inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. In cancer cells, it has been found to induce apoptosis, or programmed cell death, by activating certain signaling pathways.
Biochemical and Physiological Effects
2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine has been found to have various biochemical and physiological effects on the body. It has been found to reduce inflammation and oxidative stress in the body, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been found to have antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus.
实验室实验的优点和局限性
The advantages of using 2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine in lab experiments include its high potency and selectivity towards certain enzymes and pathways. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for research purposes. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several future directions for the research on 2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine. One direction is the development of new derivatives with improved potency and selectivity towards specific enzymes and pathways. Another direction is the study of its potential use as a pesticide and herbicide, which could have significant implications for agriculture and environmental protection. Additionally, further studies are needed to determine its safety and efficacy in vivo, which could pave the way for its use in clinical applications.
Conclusion
In conclusion, 2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It has been studied extensively for its mechanism of action and physiological effects, and has shown promising results in various fields of research. While further studies are needed to determine its safety and efficacy in vivo, the research on 2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine has significant implications for the development of new drugs and therapies for various diseases.
合成方法
The synthesis of 2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine involves the reaction of 2,4-dichlorobenzyl chloride with 4-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and the product is obtained in high yield after purification.
科学研究应用
2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antifungal, anti-inflammatory, and anticancer activities. It has also been studied for its potential use as a pesticide and herbicide.
属性
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2S/c1-8-4-5-15-12(16-8)17-7-9-2-3-10(13)6-11(9)14/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRZYIGTXNVHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorobenzyl)sulfanyl]-4-methylpyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5707238.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)


![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide](/img/structure/B5707273.png)





![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)